
6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This specific compound is characterized by the presence of a methyl group at the 6’ position and a tetrahydro structure, which means it has partially saturated rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromopicoline with a suitable reducing agent to form the desired bipyridine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel complexes.
Industrial Production Methods: Industrial production of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated bipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products: The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has several scientific research applications:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparaison Avec Des Composés Similaires
6,6’-Dimethyl-2,2’-bipyridine: This compound is similar in structure but has an additional methyl group at the 6 position of both pyridine rings.
4,4’-Dimethyl-2,2’-bipyridine: Another similar compound with methyl groups at the 4 positions of the pyridine rings.
Uniqueness: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to fully aromatic bipyridines. This partial saturation can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methyl-6-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7H,2-3,6,8H2,1H3 |
Clé InChI |
KCRSRQLTUAREFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


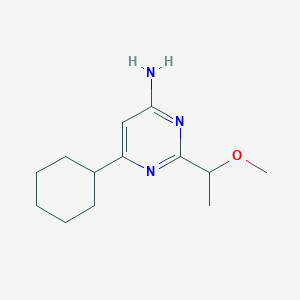
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11790438.png)
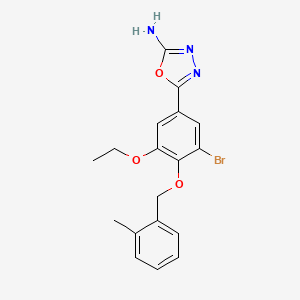


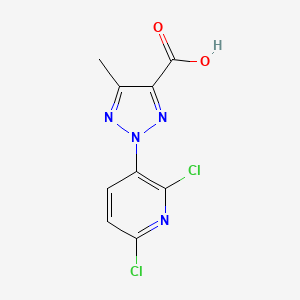

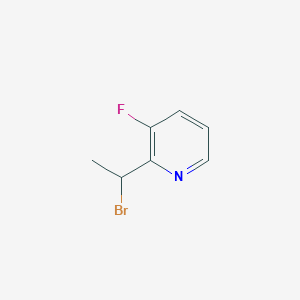
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
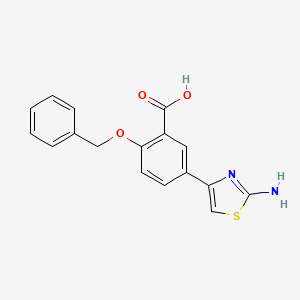
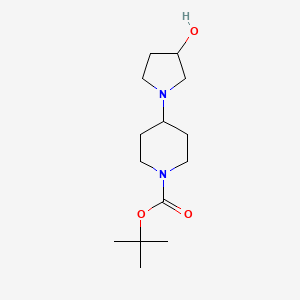
![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
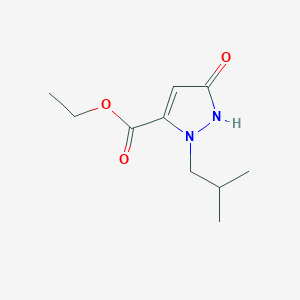
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
